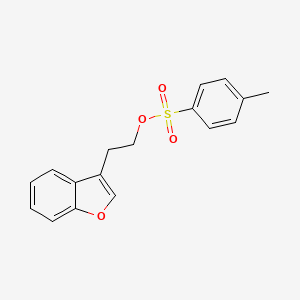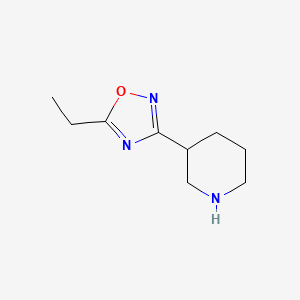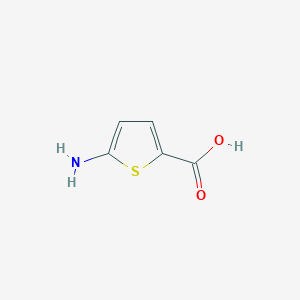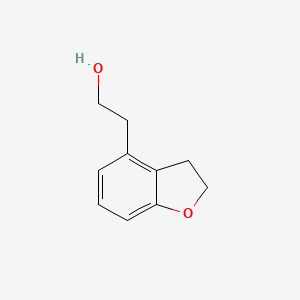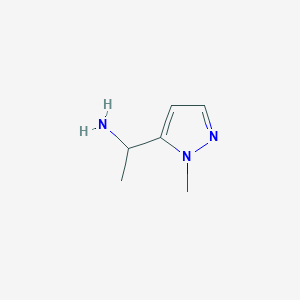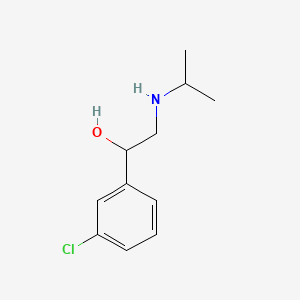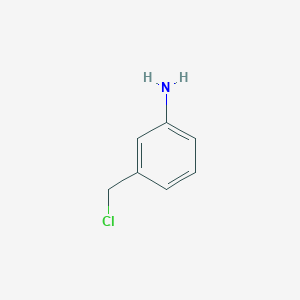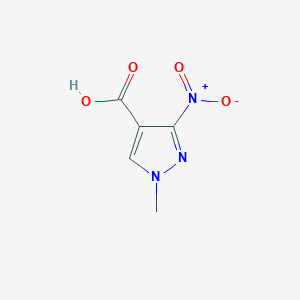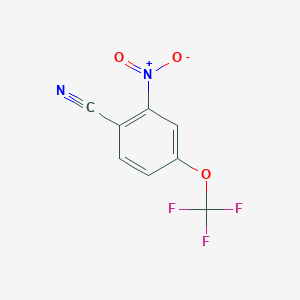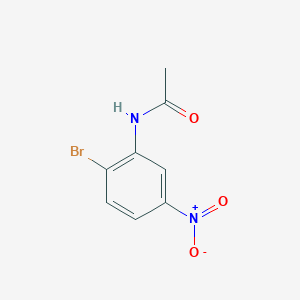
N-(2-溴-5-硝基苯基)乙酰胺
描述
N-(2-Bromo-5-nitrophenyl)acetamide, also known as BNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nitroaromatic family and is commonly used as a substrate in enzyme assays. The synthesis of BNPA is relatively simple and can be achieved using a variety of methods.
科学研究应用
Pharmacology
Application Summary
In pharmacology, N-(2-Bromo-5-nitrophenyl)acetamide is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its nitro and bromo groups make it a versatile intermediate for constructing complex molecules.
Methods of Application
The compound is typically used in organic reactions such as nucleophilic aromatic substitution or as an electrophile in coupling reactions. Reaction conditions are carefully controlled to ensure the desired product is obtained.
Results and Outcomes
While specific quantitative data from experiments are proprietary, the use of N-(2-Bromo-5-nitrophenyl)acetamide in drug synthesis often results in high yields of target molecules, indicating its effectiveness as a synthetic intermediate .
Organic Synthesis
Application Summary
In organic synthesis, this compound serves as a building block for creating a variety of organic structures, particularly in the construction of heterocyclic compounds which are prevalent in many pharmaceuticals.
Methods of Application
Reactions involving N-(2-Bromo-5-nitrophenyl)acetamide often employ catalysts and solvents to facilitate the formation of desired structures, with reaction times and temperatures being crucial parameters.
Results and Outcomes
The compound’s reactivity has been leveraged to synthesize numerous novel organic molecules, with studies reporting successful formation of desired structures, as evidenced by NMR and mass spectrometry analyses .
Analytical Chemistry
Application Summary
Analytical chemists may utilize N-(2-Bromo-5-nitrophenyl)acetamide as a standard or reagent in the development of analytical methods, particularly for the detection of related compounds or functional groups.
Methods of Application
It is used in calibration curves for quantitative analyses and can be part of derivatization reactions to enhance the detectability of certain analytes in complex mixtures.
Results and Outcomes
The use of this compound in analytical methods has resulted in enhanced sensitivity and specificity in the detection of analytes, with some methods achieving detection limits in the low micromolar range .
Industrial Uses
Application Summary
Industrially, N-(2-Bromo-5-nitrophenyl)acetamide may be used in the synthesis of dyes, pigments, or other chemicals where its nitro group can undergo further transformation.
Methods of Application
Industrial-scale reactions often involve the use of this compound in large reactors under controlled conditions to ensure consistent product quality and to maximize yield.
Results and Outcomes
The industrial application of this compound contributes to the efficient production of various chemicals, with process optimization studies reporting improved yields and reduced waste .
This analysis provides a snapshot of the diverse applications of N-(2-Bromo-5-nitrophenyl)acetamide across different scientific fields, highlighting its versatility and importance in research and industry.
Environmental Chemistry
Application Summary
“N-(2-Bromo-5-nitrophenyl)acetamide” is used in environmental chemistry to study the degradation of nitroaromatic compounds, which are significant environmental pollutants due to their toxicity and persistence.
Methods of Application
The compound is subjected to various degradation processes, including photolysis, biodegradation, and chemical reduction. Parameters like pH, temperature, and presence of catalysts are crucial for these studies.
Results and Outcomes
The degradation studies often result in a significant reduction of the nitroaromatic compound, with the transformation products being analyzed using chromatography and spectrometry methods .
Agrochemistry
Application Summary
In agrochemistry, this compound may be investigated for its potential use in the synthesis of agrochemicals like pesticides or herbicides, given its reactive functional groups.
Methods of Application
Synthesis of agrochemicals involves complex chemical reactions where “N-(2-Bromo-5-nitrophenyl)acetamide” serves as an intermediate. The process is optimized for industrial-scale production.
Results and Outcomes
The application in agrochemical synthesis aims to produce compounds with enhanced efficacy and reduced environmental impact. Quantitative data would typically include yield percentages and bioactivity assays .
Nanotechnology
Application Summary
“N-(2-Bromo-5-nitrophenyl)acetamide” has potential applications in nanotechnology, particularly in the functionalization of nanoparticles to create novel catalysts or sensors.
Methods of Application
The compound can be attached to the surface of nanoparticles through various chemical linkers, with the aim of modifying the surface properties for specific applications.
Results and Outcomes
Functionalized nanoparticles show promising results in catalysis and sensing, with performance metrics including reaction rates, selectivity, and sensitivity being key quantitative data points .
Computational Chemistry
Application Summary
Computational chemists may use “N-(2-Bromo-5-nitrophenyl)acetamide” as a model compound to study reaction mechanisms and predict the behavior of similar compounds.
Methods of Application
Advanced computational methods like density functional theory (DFT) are used to simulate the electronic structure and reactivity of the compound under various conditions.
Results and Outcomes
The simulations provide insights into the stability and reactivity of the compound, with calculated parameters like energy barriers and reaction pathways being of particular interest .
Forensic Science
Application Summary
Forensic scientists can utilize “N-(2-Bromo-5-nitrophenyl)acetamide” in the analysis of chemical residues, particularly in cases involving nitroaromatic explosives.
Methods of Application
The compound is used as a reference material in chromatographic and spectroscopic analyses to identify and quantify trace chemicals found at crime scenes.
Results and Outcomes
The forensic application of this compound aids in the accurate identification of substances, contributing to the resolution of criminal cases. Metrics include detection limits and match probabilities .
属性
IUPAC Name |
N-(2-bromo-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSTZQRSWJGBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620818 | |
| Record name | N-(2-Bromo-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-nitrophenyl)acetamide | |
CAS RN |
90221-50-4 | |
| Record name | N-(2-Bromo-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

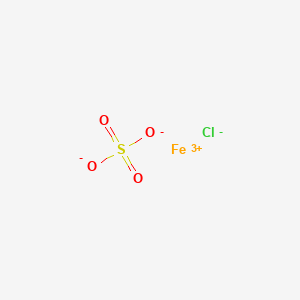
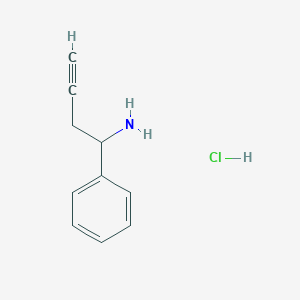
![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)
![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)
